molecular formula C19H19FN4O B2435880 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1351646-01-9

2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2435880
CAS No.: 1351646-01-9
M. Wt: 338.386
InChI Key: DZKJIUJBPRWOFP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various functional groups attached to it. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the piperidinyl group might participate in reactions typical of amines .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Compounds with structural similarities to 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole have shown potent antibacterial and antifungal activities. For example, a study synthesized and evaluated derivatives of 1,3,4-oxadiazole for their antimicrobial properties, revealing that certain compounds demonstrated significant inhibition against various bacterial strains (Desai et al., 2016).
  • Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and tested them for antibacterial properties, showing moderate to significant activity (Khalid et al., 2016).

Anticancer Potential

  • Compounds structurally similar to this compound have been studied for their potential in anticancer therapy. For instance, a series of oxadiazole analogues were synthesized and tested for in vitro antiproliferative activity against various human cancer cell lines, showing selective toxicity towards certain cancer types (Ahsan & Shastri, 2015).
  • Research focusing on the synthesis and evaluation of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine as anticancer agents demonstrated significant cytotoxicity against certain human cancer cell lines (Vinayak et al., 2017).

Photophysical and Electroluminescence Properties

  • A study on a rhenium complex with a ligand containing the oxadiazole group and fluorine atom, similar in structure to the compound , showed promising photophysical and electroluminescence performances. This suggests potential applications in materials science, particularly in light-emitting devices (Yang et al., 2013).

Herbicidal Activity

  • Research on derivatives of 1,3,4-oxadiazole has also indicated potential herbicidal applications. A study involving the synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring reported moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-4-14(5-7-16)18-22-23-19(25-18)15-8-11-24(12-9-15)13-17-3-1-2-10-21-17/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJIUJBPRWOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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